REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][C:7]=1[C:8]([CH3:11])([CH3:10])[CH3:9].O.[NH2:14][NH2:15].Cl>C(O)C>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:14][NH2:15])=[CH:6][C:7]=1[C:8]([CH3:11])([CH3:10])[CH3:9] |f:1.2|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1C(C)(C)C)Cl
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h under an atmosphere of nitrogen
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under high vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a residue to which
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
WASH
|
Details
|
was washed with dichloromethane (20 ml)
|
Type
|
ADDITION
|
Details
|
the aqueous layer was poured on to a mixture of ice and aqueous ammonia
|
Type
|
FILTRATION
|
Details
|
The resultant solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1C(C)(C)C)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |